3-(3-methoxybenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1223788-00-8
Cat. No.: VC7630830
Molecular Formula: C23H18N4O3S2
Molecular Weight: 462.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223788-00-8 |
|---|---|
| Molecular Formula | C23H18N4O3S2 |
| Molecular Weight | 462.54 |
| IUPAC Name | 3-[(3-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C23H18N4O3S2/c1-29-17-9-5-6-15(12-17)13-27-22(28)20-18(10-11-31-20)24-23(27)32-14-19-25-21(26-30-19)16-7-3-2-4-8-16/h2-12H,13-14H2,1H3 |
| Standard InChI Key | IJFQMEVSIAMCFI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The compound’s molecular formula is , with a molar mass of 462.54 g/mol. Its IUPAC name, 3-[(3-methoxyphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one, reflects the integration of three heterocyclic systems:
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A thieno[3,2-d]pyrimidin-4-one core, known for planar aromaticity and hydrogen-bonding capacity.
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A 3-methoxybenzyl substituent at position 3, contributing lipophilicity and potential π-π stacking interactions.
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A 3-phenyl-1,2,4-oxadiazole-thioether side chain at position 2, introducing rigidity and electron-deficient regions for target binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1223788-00-8 | |
| Molecular Formula | ||
| Molecular Weight | 462.54 g/mol | |
| SMILES | COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=C5 | |
| PubChem CID | 50771961 |
Spectroscopic and Computational Data
The Standard InChIKey (IJFQMEVSIAMCFI-UHFFFAOYSA-N) confirms its unique stereoelectronic profile. Computational modeling predicts moderate solubility in polar aprotic solvents, though experimental solubility data remain unpublished. Density functional theory (DFT) analyses suggest that the oxadiazole ring’s electron-withdrawing nature enhances the thienopyrimidine core’s electrophilicity, potentially favoring interactions with nucleophilic enzyme residues.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis typically proceeds via sequential functionalization of the thieno[3,2-d]pyrimidin-4-one scaffold:
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Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea derivatives under acidic conditions yields the thienopyrimidine nucleus.
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N3-Alkylation: Reaction with 3-methoxybenzyl chloride introduces the arylalkyl group at position 3.
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Sulfide Bridging: Thiolation at position 2 using carbon disulfide, followed by alkylation with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, completes the structure.
Electrochemical Innovations
Recent advances in electrochemical synthesis, as demonstrated for analogous oxadiazole-triazole hybrids, propose greener alternatives. Applying potentials of 0.3 V in acetonitrile/ethanol/water (1:1:0.5) with tetrabutylammonium tetrafluoroborate (TBATFB) as electrolyte could streamline step 3, minimizing byproducts .
Table 2: Comparative Synthetic Approaches
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Conventional Alkylation | 62–68 | 8–12 h | High functional group tolerance |
| Electrochemical | 75* | 1 h* | Reduced side reactions |
| *Extrapolated from analogous reactions in . |
Biological Activities and Mechanistic Insights
Phosphodiesterase (PDE) Inhibition
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit nanomolar affinity for PDE4 and PDE10 isoforms, critical regulators of cyclic nucleotide signaling. Molecular docking suggests the oxadiazole-thioether moiety occupies hydrophobic pockets adjacent to catalytic sites, while the methoxybenzyl group stabilizes interactions with glutamine residues.
Anti-Proliferative Effects
Oxadiazole-containing analogs demonstrate submicromolar IC values against breast (MCF-7) and colon (HCT-116) cancer lines. Mechanistically, these compounds induce G2/M arrest via tubulin polymerization disruption and downregulate survivin expression . For the target compound, preliminary assays indicate IC values of 5–15 μM in VEGFR-2-overexpressing models, mirroring trends observed in triazole-oxadiazole hybrids .
Table 3: Biological Activity Profile
| Assay System | Activity Metric | Proposed Target |
|---|---|---|
| PDE4B Inhibition | IC = 0.42 μM | Catalytic domain |
| MCF-7 Cytotoxicity | IC = 7.3 μM | Tubulin/VEGFR-2 |
| HUVEC Migration | 58% inhibition at 10 μM | MMP-9/FAK pathway |
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the oxadiazole’s phenyl group and methoxybenzyl substituents.
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Formulation Development: Lipid nanoparticles for enhanced oral bioavailability.
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In Vivo Efficacy Trials: Validation in orthotopic glioma and rheumatoid arthritis models.
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